1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene
Description
This compound belongs to the triarylethylene class, characterized by a central but-1-ene-1,2-diyl core flanked by aromatic rings. The 4-[2-(methanesulfonyl)ethoxy]phenyl substituent introduces a polar, electron-withdrawing methanesulfonyl group linked via an ethoxy spacer. This structural motif is critical for modulating biological activity, particularly in estrogen receptor (ER) binding and enzyme inhibition, as seen in analogs like tamoxifen derivatives .
Properties
CAS No. |
577749-94-1 |
|---|---|
Molecular Formula |
C25H26O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(1,2-diphenylbut-1-enyl)-4-(2-methylsulfonylethoxy)benzene |
InChI |
InChI=1S/C25H26O3S/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)28-18-19-29(2,26)27/h4-17H,3,18-19H2,1-2H3 |
InChI Key |
UMNWPJIMGIVVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene typically involves multiple steps. One common method includes the reaction of 4-[2-(Methanesulfonyl)ethoxy]phenyl with but-1-ene-1,2-diyl dibenzene under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These may include halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may play a role in its reactivity and binding to target molecules, influencing various biological and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Key analogs and their differentiating features are outlined below:
Structural and Functional Insights:
- Methanesulfonyl vs. Aminoethoxy (64): The methanesulfonyl group enhances electrophilicity and metabolic stability compared to the primary amine in 64, which may improve receptor binding but reduce solubility .
- Methanesulfonyl vs.
- Comparison with Tamoxifen: Tamoxifen’s dimethylaminoethoxy group facilitates ER antagonism via protonation at physiological pH. The methanesulfonyl analog may lack this pH-dependent activation, possibly reducing efficacy as a SERM .
Spectroscopic and Analytical Data
- NMR Trends: Aromatic protons in 64 appear at δ 6.5–7.3 ppm (¹H NMR), while methanesulfonyl analogs may show downfield shifts (δ 3.0–3.5 ppm) for the methylsulfonyl group .
- Mass Spectrometry: Molecular ion peaks for 64 (M⁺ at m/z 473) and related compounds confirm structural integrity .
Research Findings and Implications
- Biological Activity: Aminoethoxy analogs (64, 65) exhibit dual aromatase inhibition (IC₅₀ ~50 nM) and ER modulation, suggesting that polar substituents enhance multitarget efficacy . The methanesulfonyl derivative’s activity remains unstudied but warrants investigation.
Biological Activity
The compound 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and toxicology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H31NO2S
- Molecular Weight : 433.62 g/mol
The structure features a dibenzene core with a butene side chain and a methanesulfonyl ethoxy group, which influences its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methanesulfonyl group is believed to enhance this effect by increasing the compound's lipophilicity, facilitating cellular uptake.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This action is particularly relevant for conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.
The biological activities of 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene are thought to involve several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation; inhibition could lead to reduced expression of inflammatory mediators.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of the compound in vitro using various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Anti-inflammatory Activity
In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed less joint damage compared to control groups.
Case Study 3: Antimicrobial Assessment
The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antimicrobial potential.
Data Tables
| Activity Type | Assay Type | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 10 µM |
| Anti-inflammatory | Murine Arthritis Model | Paw swelling reduced by 50% |
| Antimicrobial | MIC Assay | MIC = 32 µg/mL for S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
